1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE
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Overview
Description
1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a furan ring, a methoxyphenyl group, and an oxazole ring attached to a piperazine core
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 3-(3-methoxyphenyl)-1,2-oxazole-5-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the furan, oxazole, and methoxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(FURAN-2-CARBONYL)-3-(2-TRIFLUOROMETHYL-PHENYL)-THIOUREA
- 1-(FURAN-2-CARBONYL)-3-FURAN-2-YLMETHYL-THIOUREA
Uniqueness
1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-[4-[3-(3-methoxyphenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-15-5-2-4-14(12-15)16-13-18(28-21-16)20(25)23-9-7-22(8-10-23)19(24)17-6-3-11-27-17/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBAPWYZIWZJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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